

An In-depth Technical Guide to 6-Iodobenzo[d]thiazol-2-amine

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Compound of Interest

Compound Name: **6-Iodobenzo[d]thiazol-2-amine**

Cat. No.: **B096846**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic methodologies related to **6-Iodobenzo[d]thiazol-2-amine**, a halogenated benzothiazole derivative of significant interest in medicinal and materials chemistry. Its structure, featuring an iodine atom at the 6-position and an amino group at the 2-position, renders it a valuable intermediate for the synthesis of more complex, biologically active molecules.

Core Physicochemical Data

The fundamental molecular properties of **6-Iodobenzo[d]thiazol-2-amine** are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ IN ₂ S	[1]
Molecular Weight	276.10 g/mol	[1]
IUPAC Name	6-iodo-1,3-benzothiazol-2-amine	[1]
CAS Number	16582-58-4	[1]
Appearance	Solid	[1]

Experimental Protocols

The synthesis of 6-substituted 2-aminobenzothiazoles is a well-established process in organic chemistry. The following protocol is a generalized method based on the classical synthesis involving the reaction of a corresponding aniline with potassium thiocyanate and bromine.

General Synthesis of 2-Amino-6-iodobenzothiazole

This procedure describes a common method for the synthesis of 2-aminobenzothiazole derivatives.

Materials:

- 4-Iodoaniline
- Potassium thiocyanate (KSCN)
- Glacial acetic acid
- Bromine (Br₂)
- 25% aqueous ammonia solution (NH₃)

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 4-iodoaniline and 4 equivalents of potassium thiocyanate in glacial acetic acid. Stir the mixture at room

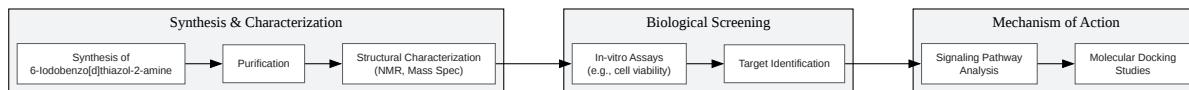
temperature for approximately 45 minutes to ensure complete dissolution and initial reaction.

- Cooling: Cool the reaction mixture to 10 °C in an ice bath.
- Bromination: Dissolve 2 equivalents of bromine in a minimal amount of glacial acetic acid. Add this bromine solution dropwise to the cooled reaction mixture. The solution will typically turn into a yellow suspension.
- Reaction: Allow the reaction mixture to stir at room temperature overnight.
- Neutralization: Carefully neutralize the reaction mixture to a pH of 8 by adding a 25% aqueous ammonia solution. This step should be performed in a well-ventilated fume hood.
- Precipitation and Filtration: The product will precipitate out of the solution. Collect the precipitate by filtration.
- Washing and Drying: Wash the collected solid thoroughly with water to remove any inorganic salts and then dry it completely.

This protocol is adapted from established methods for synthesizing 2-aminobenzothiazole derivatives[2][3].

Biological Activity and Investigative Workflow

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][4][5][6]. The specific biological targets and signaling pathways of **6-Iodobenzo[d]thiazol-2-amine** are subjects of ongoing research. The following diagram illustrates a typical workflow for investigating the biological activity of a novel benzothiazole compound.



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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of **6-Iodobenzo[d]thiazol-2-amine**.

This workflow outlines the progression from the initial synthesis and purification of the compound to its biological evaluation. Initial in-vitro screening can identify potential therapeutic areas, leading to more detailed studies to identify specific molecular targets and elucidate the mechanism of action through signaling pathway analysis and computational docking studies. For instance, derivatives of similar compounds have been investigated for their interaction with targets like the HER enzyme and their effects on signaling pathways such as the ALK/PI3K/AKT pathway^{[4][7]}.

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